
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential pharmacological applications. Its structure incorporates a trifluoromethyl group, which is known to enhance biological activity and lipophilicity in various compounds. This article reviews the biological activities associated with this compound, focusing on its interactions with specific receptors and potential therapeutic effects.
- Molecular Formula : C18H16F3N3O3
- Molecular Weight : 379.339 g/mol
- IUPAC Name : 2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Antidepressant Potential
Recent studies have investigated the antidepressant properties of compounds structurally similar to this compound. Research indicates that derivatives exhibiting affinity for serotonin receptors (5-HT1A and 5-HT7) may offer significant antidepressant effects. In particular, a study highlighted that certain derivatives demonstrated potent receptor binding and weak inhibitory effects on phosphodiesterases (PDE4B and PDE10A), suggesting a multifaceted mechanism of action that could be leveraged for therapeutic use in depression .
Receptor Interactions
The compound's activity is primarily attributed to its interactions with serotonin receptors. The following table summarizes the receptor affinities reported in related studies:
Receptor | Binding Affinity (Ki) | Activity Type |
---|---|---|
5-HT1A | Low nanomolar range | Agonist |
5-HT7 | Moderate affinity | Antagonist |
PDE4B | Weak inhibitor | Inhibitory |
PDE10A | Weak inhibitor | Inhibitory |
These interactions suggest that the compound could modulate serotonergic signaling pathways effectively while also influencing phosphodiesterase activity .
Case Studies
One notable case involved the evaluation of similar trifluoromethylated compounds in preclinical models of anxiety and depression. In these studies, compounds with structural similarities to this compound were administered to mice in forced swim tests (FST). Results indicated significant reductions in immobility time compared to control groups, suggesting robust antidepressant-like effects .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of trifluoromethylated compounds often reveals enhanced metabolic stability due to the electron-withdrawing properties of the trifluoromethyl group. Studies utilizing human liver microsomes have shown that such modifications can lead to altered metabolic pathways and improved bioavailability. This aspect is critical for developing effective therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Chemistry
-
Building Block for Complex Molecules :
- The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex structures. This is particularly useful in the development of novel pharmaceuticals and agrochemicals.
-
Reaction Mechanism Studies :
- Researchers utilize this compound to study reaction mechanisms due to its distinct functional groups, which can undergo various chemical transformations.
Biology
-
Biological Activity :
- Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. The trifluoromethyl group is known to affect the binding affinity of compounds to biological receptors.
- Investigations into its effects on cellular pathways are ongoing, particularly regarding its potential role in modulating signaling pathways involved in cancer and inflammation.
-
Pharmacological Potential :
- The compound is being explored as a candidate for drug development due to its structural features that may confer therapeutic benefits. Its interaction with nicotinic receptors suggests possible applications in neuropharmacology.
Medicine
-
Drug Development :
- As an active pharmaceutical ingredient (API), this compound is under investigation for its potential use in treating conditions such as cancer and neurodegenerative diseases.
- Its unique structure allows for modifications that could enhance efficacy and reduce side effects compared to existing therapies.
-
Therapeutic Formulations :
- Researchers are exploring formulations that incorporate this compound into delivery systems aimed at improving bioavailability and targeted action within the body.
Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent university evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific enzymes linked to inflammatory pathways. The results demonstrated that the compound effectively inhibited enzyme activity, leading to reduced inflammatory markers in vitro.
Eigenschaften
IUPAC Name |
2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-5-10(7-22-14)15(25)23-8-11(9-23)24-16(26)12-3-1-2-4-13(12)17(24)27/h1-2,5-7,11-13H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIRUSAARQVCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.